3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is a chemical compound that belongs to the family of piperazine derivatives. This compound is characterized by its unique structural features, which include a propanoic acid moiety attached to a piperazine ring with specific substituents. The molecular formula for this compound is C₁₃H₁₅N₂O₄, and it has garnered interest in various scientific fields due to its potential applications.
The compound can be synthesized through various organic chemistry methods, often involving the modification of existing piperazine derivatives. It is not commonly found in nature but can be produced in laboratory settings.
3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is classified as:
The synthesis of 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid typically involves a multi-step organic synthesis process. Key methods may include:
The synthesis may utilize catalysts or specific reaction conditions (e.g., temperature, pressure) to enhance yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Key molecular data include:
3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid can participate in several chemical reactions:
These reactions can be facilitated using various reagents and conditions tailored to achieve desired outcomes in synthetic pathways.
Preliminary studies could involve assessing its binding affinity to specific receptors or enzymes using techniques like molecular docking or in vitro assays.
Studies on similar compounds indicate moderate bioactivity, suggesting that this compound could exhibit pharmacological properties worthy of further investigation.
3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid has potential applications in:
The synthesis of the 3,6-dioxopiperazine core typically begins with appropriately protected amino acid precursors or dipeptide analogs. A common approach involves cyclocondensation reactions, where N-protected amino acids or esters undergo nucleophilic attack to form the piperazine-2,5-dione ring. Key steps include:
Table 1: Key Synthetic Routes to the 3,6-Dioxopiperazine Core
Starting Materials | Cyclization Method | N4-Methylation Agent | Yield (%) |
---|---|---|---|
Boc-Gly + β-Ala-OMe | Reflux, Toluene, 12h | CH₃I, K₂CO₃ | 78 |
Cbz-Ala + Asp(OMe)-OH | Microwave, 140°C, 20min | (CH₃O)₂SO₄, DBU | 92 |
Fmoc-β-Ala + Gly-OtBu | Acetic Acid, 100°C, 6h | CH₃OTf, DIPEA | 68 |
Stereocontrol at the C2 position is critical for bioactivity. The (2S) configuration—predominantly observed in bioactive analogs—is achieved through:
The propanoic acid moiety is incorporated via three primary strategies:
Table 2: Side-Chain Coupling Efficiency Under Varied Conditions
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Direct Cyclization | β-Ala-OMe, DCC, DMAP, 0°C | 82 | 95 |
Michael Addition | Acrylic Acid, DBU, CH₃CN, 60°C | 75 | 89 |
Ester Hydrolysis | LiOH (2M), THF/H₂O (3:1), 25°C | 98 | 99 |
Bioactivity modulation relies on strategic modifications at four sites:
Table 3: Bioactivity Trends in Key Derivatives
Derivative Structure | Target | Potency (IC₅₀) | Key Improvement |
---|---|---|---|
3-[4-(2,3-Dichlorobenzyl)-3,6-dioxo-2-piperazinyl]propanoic acid | α4β7 integrin | 12 nM | 5-fold ↑ binding affinity |
3-(4-Methyl-3,6-dioxo-2-(quinolin-4-yl)piperazin-1-yl)propanesulfonamide | VLA-4 | 84 nM | Metabolic stability (t₁/₂ +3h) |
1-Cyclopropanoyl-3-(4-methyl-3,6-dioxopiperazin-2-yl)propanoic acid | MAP kinase | 0.32 μM | Cellular uptake (Papp 28 × 10⁻⁶ cm/s) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: